molecular formula C12H19NO3 B1398886 tert-Butyl 4-(2-oxoethylidene)piperidine-1-carboxylate CAS No. 502609-58-7

tert-Butyl 4-(2-oxoethylidene)piperidine-1-carboxylate

Cat. No.: B1398886
CAS No.: 502609-58-7
M. Wt: 225.28 g/mol
InChI Key: WPKUAASNRHYSLX-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-oxoethylidene)piperidine-1-carboxylate: is an organic compound with the molecular formula C14H23NO4 . It is a derivative of piperidine, a six-membered ring containing nitrogen. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with and .

    Reaction Conditions: The reaction is carried out in the presence of a base such as in a solvent like . The mixture is cooled to 0°C, and the ethyl bromoacetate is added dropwise.

    Reaction Steps: The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield the final product.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are used.

    Substitution: Substitution reactions often involve reagents like and .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols .

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new materials with specific properties.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored as a precursor in the synthesis of pharmaceutical compounds.
  • Studied for its potential therapeutic effects.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-oxoethylidene)piperidine-1-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The specific pathways and targets depend on the context of its use in chemical reactions or biological systems.

Comparison with Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
  • tert-Butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate
  • tert-Butyl 4-(2-cyano-2-oxoethylidene)piperidine-1-carboxylate

Comparison:

  • tert-Butyl 4-(2-oxoethylidene)piperidine-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and properties.
  • The presence of the oxoethylidene group allows for unique interactions and reactions compared to its analogs with different substituents.

This compound’s versatility and reactivity make it a valuable tool in various scientific and industrial applications

Properties

IUPAC Name

tert-butyl 4-(2-oxoethylidene)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-4-10(5-8-13)6-9-14/h6,9H,4-5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKUAASNRHYSLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-(2-hydroxyethylidene)piperidine-1-carboxylic acid t-butyl ester (10.4 g, 46 mmol) in a mixture of hexane (300 mL)-chloroform (100 mL) was added manganese dioxide (100 g), and stirred for 10 hours. After the reaction was completed, insoluble materials were filtered off through Celite and the filtrate was concentrated under a reduced pressure to obtain 9.2 g (yield 89%) of 4-(2-oxoethylidene)piperidine-1-carboxylic acid t-butyl ester (VII-18, 20, 21, 24, 30, 41, 42, 43, 44, 45).
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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